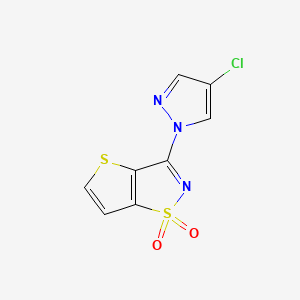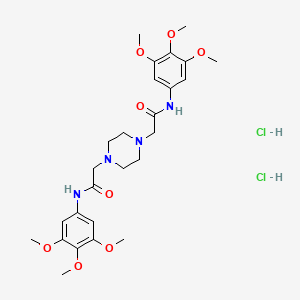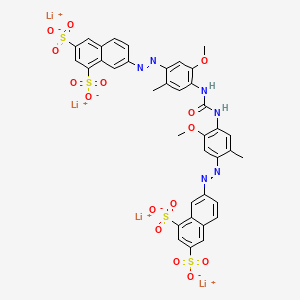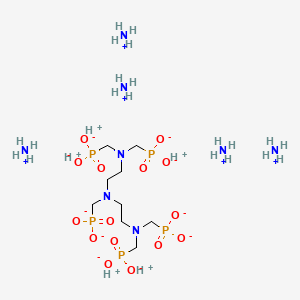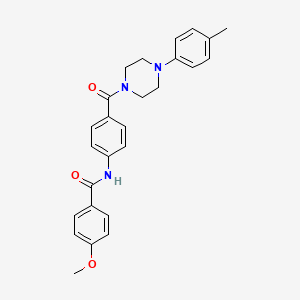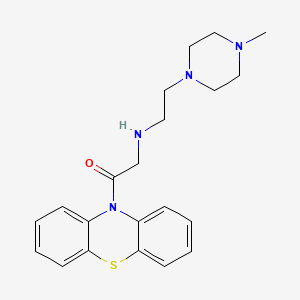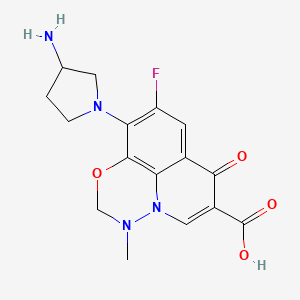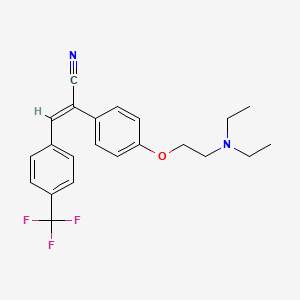
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile is a complex organic compound that features both diethylamino and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-(diethylamino)ethoxy)benzaldehyde with 4-(trifluoromethyl)benzyl cyanide under basic conditions to form the desired acrylonitrile compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents can help to optimize the reaction efficiency and product quality. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of biological activity and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino group can interact with biological molecules through hydrogen bonding or electrostatic interactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of specific pathways and processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(2-(Dimethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile
- 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(fluoromethyl)phenyl)acrylonitrile
Uniqueness
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile is unique due to the presence of both diethylamino and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Propiedades
Número CAS |
1174-06-7 |
|---|---|
Fórmula molecular |
C22H23F3N2O |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
(E)-2-[4-[2-(diethylamino)ethoxy]phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C22H23F3N2O/c1-3-27(4-2)13-14-28-21-11-7-18(8-12-21)19(16-26)15-17-5-9-20(10-6-17)22(23,24)25/h5-12,15H,3-4,13-14H2,1-2H3/b19-15- |
Clave InChI |
FBADFTXARFJIBJ-CYVLTUHYSA-N |
SMILES isomérico |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/C#N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


